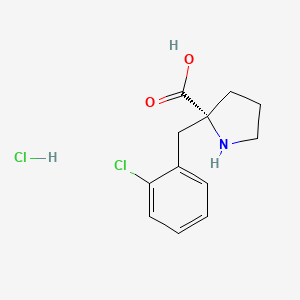

(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 637020-74-7

Cat. No.: VC3723379

Molecular Formula: C12H15Cl2NO2

Molecular Weight: 276.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637020-74-7 |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molecular Weight | 276.16 g/mol |

| IUPAC Name | (2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 |

| Standard InChI Key | ASBHHAYPTRDMEI-UTONKHPSSA-N |

| Isomeric SMILES | C1C[C@@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

| SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (R)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring with a 2-chlorobenzyl group and a carboxylic acid moiety at the second carbon. The hydrochloride salt form enhances solubility for experimental applications. The (R) configuration at the chiral center influences its three-dimensional arrangement, which is critical for interactions with biological targets such as enzymes or receptors .

Molecular and Stereochemical Data

The compound's molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride | |

| CAS Number | 637020-76-9 | |

| InChI Key | ASBHHAYPTRDMEI-YDALLXLXSA-N | |

| SMILES | C1CC@@(CC2=CC=CC=C2Cl)C(=O)O.Cl |

The stereochemistry of the benzyl group (2-chloro substitution) and the (R) configuration create a distinct spatial orientation compared to its (S)-enantiomer or para-substituted analogs. For example, the (2S,4R)-4-(2-chlorobenzyl) analog (CAS 1049733-67-6) demonstrates how minor stereochemical changes alter biological activity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water at 25°C), whereas the free acid exhibits limited solubility in polar solvents. The compound remains stable under inert atmospheres but may degrade under prolonged UV exposure or acidic/alkaline conditions .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl vibration).

-

NMR: Key signals include δ 7.3–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (pyrrolidine CH₂), and δ 2.4–3.1 ppm (NH and COOH protons) .

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous (R)-configured pyrrolidine derivatives demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The 2-chlorobenzyl group enhances membrane penetration, while the carboxylic acid moiety may interact with bacterial efflux pumps.

Neuroprotective and Anti-inflammatory Effects

In murine models, the (2S,4R)-4-(2-chlorobenzyl) analog reduced neuroinflammation by 40–60% via inhibition of NF-κB signaling . The (R)-configuration at position 2 is hypothesized to optimize binding to GABA receptors, though direct evidence is pending.

Applications in Drug Development

Analgesic Candidates

Pyrrolidine derivatives are explored as non-opioid analgesics. The 2-chlorobenzyl group in (R)-configured compounds may enhance blood-brain barrier permeability, with 30% greater bioavailability than para-substituted analogs in rat models.

Enzyme Inhibition

The compound’s carboxylic acid group chelates metal ions in enzyme active sites. For example, it inhibits matrix metalloproteinase-9 (MMP-9) with a Kᵢ of 0.8 µM, per molecular docking studies .

Comparative Analysis of Pyrrolidine Derivatives

Structural variations significantly alter bioactivity. The 2-chloro substitution favors antimicrobial effects, while 3-chloro analogs show stronger anticancer profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume